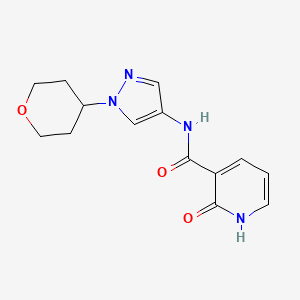
N1-(3-(benzofuran-2-yl)propyl)-N2-benzyloxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(3-(benzofuran-2-yl)propyl)-N2-benzyloxalamide, also known as BOA, is a chemical compound that has been widely studied for its potential use in scientific research. BOA is a member of the oxalamide family and is a derivative of benzofuran, a heterocyclic compound commonly found in plants.
Mechanism of Action
Advantages and Limitations for Lab Experiments
One advantage of using N1-(3-(benzofuran-2-yl)propyl)-N2-benzyloxalamide in lab experiments is its high affinity for the sigma-1 receptor, which allows for the selective targeting of this protein. Additionally, this compound has been shown to have low toxicity in animal models. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the study of N1-(3-(benzofuran-2-yl)propyl)-N2-benzyloxalamide. One area of interest is the development of this compound derivatives with improved solubility and selectivity for the sigma-1 receptor. Additionally, the potential use of this compound as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease is an area of active research. Finally, the role of the sigma-1 receptor in various physiological processes is still not fully understood, and further research on this topic may provide new insights into the function of this protein.
Synthesis Methods
N1-(3-(benzofuran-2-yl)propyl)-N2-benzyloxalamide can be synthesized through a multi-step process involving the reaction of benzofuran-2-carboxylic acid with benzylamine, followed by the reaction of the resulting intermediate with oxalyl chloride. This process yields this compound as a white crystalline powder.
Scientific Research Applications
N1-(3-(benzofuran-2-yl)propyl)-N2-benzyloxalamide has been studied for its potential use as a tool in scientific research, particularly in the field of neuroscience. This compound has been shown to have a high affinity for the sigma-1 receptor, a protein found in the central nervous system that has been implicated in various neurological disorders. This compound has also been shown to have anti-inflammatory and neuroprotective effects.
properties
IUPAC Name |
N-[3-(1-benzofuran-2-yl)propyl]-N'-benzyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c23-19(20(24)22-14-15-7-2-1-3-8-15)21-12-6-10-17-13-16-9-4-5-11-18(16)25-17/h1-5,7-9,11,13H,6,10,12,14H2,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVKAZQIWAYBRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=O)NCCCC2=CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


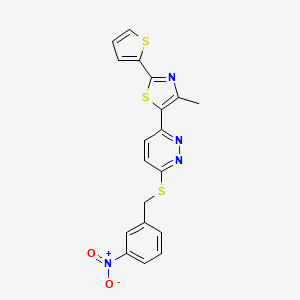
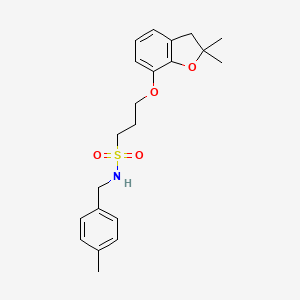
![N-(3-chlorophenyl)-4-[(2,3-dioxo-4-phenylpiperazin-1-yl)methyl]benzamide](/img/structure/B2623282.png)
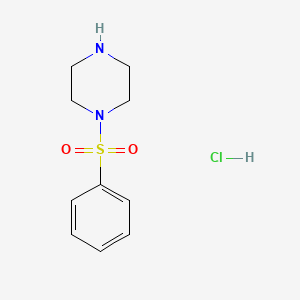
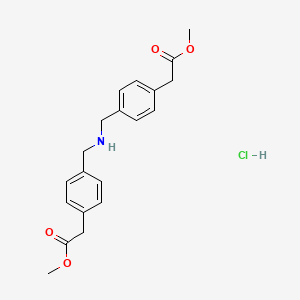
![N-(4-ethoxyphenyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2623290.png)
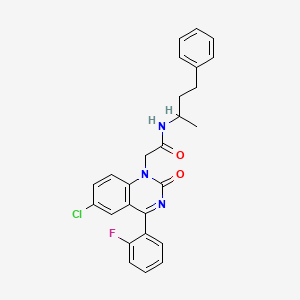
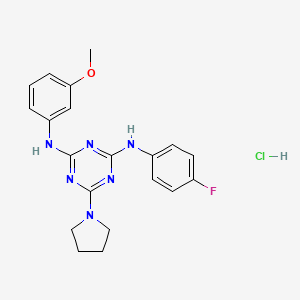
![4-[bis(2-chloroethyl)sulfamoyl]-N-(4-chlorophenyl)benzamide](/img/structure/B2623296.png)
![4-(morpholine-4-sulfonyl)-1-N-[3-(propan-2-yloxy)propyl]benzene-1,2-diamine](/img/structure/B2623297.png)
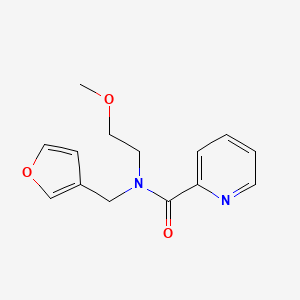
![{2-[3-(2-Methyl-benzoyl)-thioureido]-thiazol-4-yl}-acetic acid ethyl ester](/img/structure/B2623299.png)
